Product packaging for COENZYME A,S-DODECANOATE(Cat. No.:)

COENZYME A,S-DODECANOATE

Cat. No.: B1204266
M. Wt: 949.8 g/mol
InChI Key: YMCXGHLSVALICC-IIZVUBDFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coenzyme A,S-Dodecanoate, more commonly known in research contexts as Lauroyl-CoA or Dodecanoyl-CoA, is a specialized thioester derivative of the essential cofactor Coenzyme A (CoA) . It is formed through an esterification reaction where the thiol group of the cysteamine moiety in Coenzyme A is linked to dodecanoic acid (a C12 saturated fatty acid also known as lauric acid), resulting in a high-energy thioester bond . This structure is vital for its function as an activated acyl group carrier in a multitude of enzymatic processes. In biochemical research, this compound serves as a key substrate for investigating the synthesis and beta-oxidation of fatty acids . Its mechanism of action relies on the properties of the thioester bond, which "activates" the dodecanoyl group, making it a better acylating agent and facilitating facile cleavage by hydrolysis or acyl transfer . This activation is crucial for driving metabolic transformations, including oxidation-reduction, hydration-dehydration, and isomerization reactions within the acyl group . Researchers utilize this compound to study the enzymes involved in lipid metabolism, such as various acyltransferases and synthases . The compound is characterized by its molecular formula C33H58N7O17P3S and a molecular weight of 949.84 g/mol . It is supplied with a high purity of >95% and should be stored desiccated and frozen to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H58N7O17P3S B1204266 COENZYME A,S-DODECANOATE

Properties

Molecular Formula

C33H58N7O17P3S

Molecular Weight

949.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28?,32-/m1/s1

InChI Key

YMCXGHLSVALICC-IIZVUBDFSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Synonyms

coenzyme A, lauroyl-
dodecanoyl-CoA
lauroyl-CoA
lauroyl-coenzyme A

Origin of Product

United States

Biosynthesis and Metabolic Integration of Dodecanoyl Coa

De Novo Coenzyme A Biosynthesis Pathway

Coenzyme A (CoA) is an essential cofactor in all living organisms, participating in numerous metabolic reactions, including the synthesis and oxidation of fatty acids and the tricarboxylic acid (TCA) cycle. atamanchemicals.comnih.gov Its primary function is to act as a carrier of acyl groups. atamanchemicals.com The de novo synthesis of CoA is a universal and highly conserved five-step process that utilizes pantothenate (vitamin B5), cysteine, and ATP. atamanchemicals.comwikipedia.orgnih.gov

The synthesis of Coenzyme A from pantothenate is an energy-dependent pathway occurring in the cytosol. wikipedia.orgmdpi.com The process involves five key enzymatic reactions.

Phosphorylation of Pantothenate : The pathway begins with the phosphorylation of pantothenate (vitamin B5) by the enzyme Pantothenate Kinase (PanK). atamanchemicals.comwikipedia.org This reaction, which requires ATP, produces 4'-phosphopantothenate and is the committed and rate-limiting step in CoA biosynthesis. atamanchemicals.comnih.govwikipedia.org

Addition of Cysteine : Next, the enzyme Phosphopantothenoylcysteine Synthetase (PPCS) catalyzes the ATP-dependent condensation of a cysteine molecule with 4'-phosphopantothenate to form 4'-phospho-N-pantothenoylcysteine (PPC). atamanchemicals.comwikipedia.org

Decarboxylation : PPC is then decarboxylated by Phosphopantothenoylcysteine Decarboxylase (PPCDC) to yield 4'-phosphopantetheine. atamanchemicals.comoup.com

Adenylylation : The enzyme Phosphopantetheine Adenylyl Transferase (PPAT) transfers an AMP group from ATP to 4'-phosphopantetheine, forming dephospho-CoA (dpCoA). wikipedia.orgoup.com

Final Phosphorylation : In the final step, Dephosphocoenzyme A Kinase (DPCK) phosphorylates the 3'-hydroxyl group of the ribose moiety of dpCoA, using ATP to produce the final active Coenzyme A molecule. wikipedia.orgoup.com

In mammals, the last two steps of this pathway are catalyzed by a single bifunctional enzyme, Coenzyme A Synthase (COASY), which possesses both PPAT and DPCK activities. atamanchemicals.comwikipedia.orgmdpi.com

Table 1: Enzymatic Steps of De Novo Coenzyme A Biosynthesis

Step Enzyme Substrates Products
1 Pantothenate Kinase (PanK) Pantothenate, ATP 4'-phosphopantothenate, ADP
2 Phosphopantothenoylcysteine Synthetase (PPCS) 4'-phosphopantothenate, Cysteine, ATP 4'-phospho-N-pantothenoylcysteine, ADP, Pi
3 Phosphopantothenoylcysteine Decarboxylase (PPCDC) 4'-phospho-N-pantothenoylcysteine 4'-phosphopantetheine, CO₂
4 Phosphopantetheine Adenylyl Transferase (PPAT) 4'-phosphopantetheine, ATP Dephospho-CoA, PPi

The biosynthesis of CoA is tightly regulated to meet cellular demands. The primary point of regulation is the first enzyme in the pathway, Pantothenate Kinase (PanK). nih.govnih.gov This enzyme is subject to feedback inhibition by CoA itself, as well as by its thioester derivatives, such as acetyl-CoA and other acyl-CoAs. wikipedia.orgmdpi.comresearchgate.net CoA acts as a competitive inhibitor with respect to ATP for the PanK enzyme. atamanchemicals.comwikipedia.org This feedback mechanism ensures that the intracellular concentration of CoA is maintained within a narrow range, preventing wasteful overproduction. nih.gov Cellular stress conditions, such as oxidative stress or fasting, can lead to an upregulation of CoA biosynthesis. mdpi.com

Enzymatic Steps and Key Intermediates of Coenzyme A Synthesis

Dodecanoyl-CoA Synthesis Pathways

Dodecanoyl-CoA is formed when a molecule of dodecanoate (B1226587) (also known as lauric acid) is activated by its attachment to Coenzyme A. This activation is a crucial prerequisite for the fatty acid to participate in metabolic processes.

Before any fatty acid can be metabolized, it must first be "activated" into its acyl-CoA thioester form. nih.govnih.gov This activation is an ATP-dependent, two-step reaction catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACS) or ligases. nih.govfrontiersin.org

Dodecanoate, a 12-carbon saturated fatty acid, is classified as a long-chain fatty acid for the purposes of this activation. nih.govspandidos-publications.comnih.gov Therefore, its activation is primarily handled by Long-Chain Acyl-CoA Synthetases (ACSLs). nih.govspandidos-publications.com These enzymes are found on the outer mitochondrial membrane and the endoplasmic reticulum. nih.gov

The activation reaction proceeds as follows:

The fatty acid reacts with ATP to form a fatty acyl-AMP intermediate and pyrophosphate (PPi). nih.gov

The acyl group is then transferred from the acyl-AMP to the thiol group of Coenzyme A, releasing AMP and forming the fatty acyl-CoA thioester. nih.gov

There are several isoforms of ACSL, each with distinct tissue expression, subcellular localization, and substrate preferences, which helps to channel fatty acids into specific metabolic fates like beta-oxidation or lipid synthesis. nih.govnih.gov For example, ACSL4, while showing a preference for arachidonic acid (C20:4), is part of the family of enzymes that activate long-chain fatty acids (12-20 carbons) for subsequent metabolic processes. nih.govspandidos-publications.com The specific isoform responsible for activating dodecanoate can vary depending on the cell type and metabolic state. nih.gov

Dodecanoate (lauric acid) is a medium-chain saturated fatty acid. nih.govatamanchemicals.com It is found naturally in significant amounts in certain plant-based oils, particularly coconut oil and palm kernel oil. nih.govatamanchemicals.com

Within the cell, dodecanoate precursors originate from the de novo fatty acid synthesis pathway. This anabolic process occurs in the cytoplasm and builds up fatty acid chains, typically starting from acetyl-CoA. Through a repeating four-step cycle involving condensation, reduction, dehydration, and another reduction, the fatty acid chain is elongated by two carbons per cycle. The process continues until a chain length of typically 16 carbons (palmitate) is reached. However, chain-length-specific thioesterases can terminate the process earlier, releasing fatty acids of shorter lengths, such as dodecanoate (C12). researchgate.netnih.gov Once synthesized, these free fatty acids must be activated by an Acyl-CoA synthetase to form dodecanoyl-CoA before they can be further metabolized. researchgate.net

Role of Acyl-CoA Synthetases (e.g., Long-Chain Fatty Acyl-CoA Synthetase, ACSL4) in Fatty Acid Activation

Dodecanoyl-CoA Catabolism: Beta-Oxidation Pathways

The primary catabolic fate for Dodecanoyl-CoA is mitochondrial beta-oxidation. dducollegedu.ac.inwikipedia.org This pathway systematically breaks down the fatty acyl-CoA molecule into two-carbon units of acetyl-CoA, while also producing the reduced electron carriers NADH and FADH₂. dducollegedu.ac.inwikipedia.org

Beta-oxidation of Dodecanoyl-CoA involves a recurring sequence of four enzymatic reactions:

Dehydrogenation by Acyl-CoA Dehydrogenase : The process begins with the FAD-dependent dehydrogenation of dodecanoyl-CoA, which introduces a double bond between the alpha and beta carbons (C2 and C3), creating trans-Δ²-dodecenoyl-CoA and FADH₂. wikipedia.org

Hydration by Enoyl-CoA Hydratase : A water molecule is added across the double bond by enoyl-CoA hydratase, forming L-3-hydroxyacyl-CoA. wikipedia.org

Dehydrogenation by 3-Hydroxyacyl-CoA Dehydrogenase : The hydroxyl group is oxidized to a ketone by the NAD⁺-dependent 3-hydroxyacyl-CoA dehydrogenase, resulting in 3-ketoacyl-CoA and NADH. wikipedia.org

Thiolytic Cleavage by Thiolase : Finally, the enzyme thiolase catalyzes the cleavage of the Cα-Cβ bond by another molecule of Coenzyme A. This releases a two-carbon acetyl-CoA molecule and a ten-carbon acyl-CoA (decanoyl-CoA). dducollegedu.ac.in

This shortened decanoyl-CoA then re-enters the beta-oxidation spiral. The cycle repeats four more times, each time shortening the acyl-CoA chain by two carbons and producing one molecule each of acetyl-CoA, NADH, and FADH₂. The final cycle starts with butyryl-CoA (C4) and yields two molecules of acetyl-CoA.

The acetyl-CoA produced enters the citric acid cycle for complete oxidation to CO₂, while the NADH and FADH₂ donate their electrons to the electron transport chain, driving ATP synthesis. dducollegedu.ac.in

Table 2: Products of Dodecanoyl-CoA Beta-Oxidation

Cycles of β-Oxidation Starting Acyl-CoA Acetyl-CoA Produced FADH₂ Produced NADH Produced

Mitochondrial Beta-Oxidation Cycle and Dodecanoyl-CoA as a Substrate

In eukaryotes, the primary catabolic fate of fatty acyl-CoAs, including dodecanoyl-CoA, is mitochondrial β-oxidation. wikipedia.org This process is the major pathway for oxidizing fatty acids to generate energy. annualreviews.org The β-oxidation cycle is a four-step spiral process that systematically shortens the fatty acid chain by two carbons in each round, producing acetyl-CoA, FADH₂, and NADH. wikipedia.orgnih.gov

Dodecanoyl-CoA, also referred to as lauroyl-CoA, enters this cycle and is processed by a series of enzymes. reactome.org For fatty acyl chains of 12 or fewer carbons, the reactions are catalyzed by a set of four soluble enzymes in the mitochondrial matrix. dducollegedu.ac.in The complete oxidation of one molecule of dodecanoyl-CoA yields six molecules of acetyl-CoA. The initial step is catalyzed by an acyl-CoA dehydrogenase. uobaghdad.edu.iq Specifically, long-chain acyl-CoA dehydrogenase (LCAD) shows activity towards dodecanoyl-CoA. reactome.orgresearchgate.net The electrons captured during this process, in the form of FADH₂ and NADH, are transferred to the mitochondrial respiratory chain, where oxidative phosphorylation generates ATP. nih.govmdpi.com

Peroxisomal Beta-Oxidation Pathways for Medium-Chain Acyl-CoAs

While mitochondria are responsible for the bulk of fatty acid oxidation, peroxisomes also possess a β-oxidation pathway that handles specific types of fatty acids, including medium-chain and long-chain fatty acids. annualreviews.orgnih.gov Peroxisomal β-oxidation is not primarily for ATP generation via a respiratory chain; instead, the first step, catalyzed by acyl-CoA oxidase (ACOX), transfers electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂). wikipedia.orgmdpi.comsmpdb.ca

Peroxisomes are capable of oxidizing dodecanoyl-CoA (as lauric acid) and other medium-chain acyl-CoAs. nih.gov This pathway is particularly important when mitochondrial oxidation is defective or overloaded. nih.gov Unlike mitochondria, which can oxidize fatty acids completely to CO₂ and water, peroxisomes only perform chain-shortening. frontiersin.org The end products of peroxisomal β-oxidation are shortened acyl-CoAs (like octanoyl-CoA) and acetyl-CoA. frontiersin.orgmdpi.com These products must then be transported to the mitochondria for complete oxidation. mdpi.comfrontiersin.org The transport can occur via conversion to acylcarnitines, a process involving carnitine octanoyltransferase (CROT). wikipedia.orgmdpi.com

Specific Enzymatic Steps and Resulting Intermediates (e.g., 2-trans-Dodecenoyl-CoA, Decanoyl-CoA)

The breakdown of dodecanoyl-CoA in the first cycle of mitochondrial β-oxidation involves a sequence of four distinct enzymatic reactions. reactome.org This cycle begins with dodecanoyl-CoA and concludes with the formation of decanoyl-CoA and acetyl-CoA. reactome.orgreactome.org

The process is as follows:

Dehydrogenation: Dodecanoyl-CoA is oxidized by Long-Chain Acyl-CoA Dehydrogenase (LCAD), which uses FAD as a cofactor. reactome.orgreactome.org This reaction creates a double bond between the α (C-2) and β (C-3) carbons, yielding 2-trans-Dodecenoyl-CoA and FADH₂. reactome.orguobaghdad.edu.iqreactome.org

Hydration: A water molecule is added across the new double bond of 2-trans-Dodecenoyl-CoA by the enzyme enoyl-CoA hydratase. reactome.orgreactome.org This results in the formation of (S)-3-Hydroxydodecanoyl-CoA. reactome.orgreactome.org

Dehydrogenation: The hydroxyl group of (S)-3-Hydroxydodecanoyl-CoA is oxidized to a keto group by 3-hydroxyacyl-CoA dehydrogenase, with NAD+ acting as the electron acceptor. reactome.orguobaghdad.edu.iq This produces 3-Oxododecanoyl-CoA and NADH. reactome.org

Thiolysis: The final step is catalyzed by β-ketothiolase (also known as thiolase), which cleaves 3-Oxododecanoyl-CoA using a free coenzyme A molecule. dducollegedu.ac.inreactome.org The products are a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter, Decanoyl-CoA. reactome.orgreactome.org

Decanoyl-CoA then enters the next round of β-oxidation, and the process repeats until the entire chain is converted to acetyl-CoA molecules. reactome.orgnih.gov

Table 1: Enzymatic Cycle of Dodecanoyl-CoA to Decanoyl-CoA Conversion This table outlines the first round of β-oxidation for Dodecanoyl-CoA.

Step Substrate Enzyme Product(s) Cofactor/Co-substrate
1 Dodecanoyl-CoA Acyl-CoA Dehydrogenase (LCAD) 2-trans-Dodecenoyl-CoA reactome.orgreactome.org FAD → FADH₂
2 2-trans-Dodecenoyl-CoA Enoyl-CoA Hydratase (S)-3-Hydroxydodecanoyl-CoA reactome.orgreactome.org H₂O
3 (S)-3-Hydroxydodecanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase 3-Oxododecanoyl-CoA reactome.org NAD+ → NADH + H+

Intermediary Metabolic Connections

Dodecanoyl-CoA and its metabolites are integrated into the broader metabolic network, connecting fatty acid degradation with other major cellular processes.

Condensation Reactions Involving Dodecanoyl-CoA in Lipid Elongation

In addition to being degraded, fatty acyl-CoAs can be elongated to produce longer chains. Dodecanoyl-CoA can serve as a primer for fatty acid elongation systems, which are particularly active in the mitochondria and endoplasmic reticulum. ebi.ac.ukcore.ac.uk This anabolic process involves a cycle of four reactions that are essentially the reverse of β-oxidation, but utilize different enzymes and cofactors (NADPH instead of FADH₂ and NADH). aocs.org

In mitochondrial elongation, dodecanoyl-CoA is condensed with malonyl-CoA to form 3-oxotetradecanoyl-CoA, releasing CO₂ and Coenzyme A. uniprot.org This reaction is a key step in the synthesis of very-long-chain fatty acids. aocs.org Studies in Mycobacterium smegmatis have shown that decanoyl-CoA and dodecanoyl-CoA are effective primers for an elongation system that ultimately produces a lauroyl derivative (C12) and longer chains, respectively. nih.gov

Contribution of Dodecanoyl-CoA Degradation to Tricarboxylic Acid Cycle Precursors

The complete β-oxidation of dodecanoyl-CoA results in the production of six molecules of acetyl-CoA. reactome.orgreactome.org Acetyl-CoA is a critical metabolic precursor that links fatty acid metabolism with the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. wikipedia.orgfrontiersin.org

Each molecule of acetyl-CoA generated from dodecanoyl-CoA degradation can enter the TCA cycle by condensing with oxaloacetate to form citrate. The subsequent reactions of the TCA cycle generate reducing equivalents (NADH and FADH₂) and GTP, which are essential for cellular energy production through oxidative phosphorylation. frontiersin.org Thus, the catabolism of dodecanoyl-CoA directly fuels the central energy-producing pathway of the cell. nih.govfrontiersin.org

Role in Methyl Ketone Biosynthesis Pathways

Intermediates from the β-oxidation of fatty acids, including those from dodecanoyl-CoA, are precursors for the biosynthesis of methyl ketones. nih.govoup.com Methyl ketones are naturally occurring compounds found in various organisms, from fungi to plants, where they can function as signaling molecules or defense compounds. google.comumich.edu

The biosynthesis pathway is thought to involve the incomplete β-oxidation of a fatty acyl-CoA. oup.com In some bacterial and engineered pathways, dodecanoyl-CoA undergoes oxidation by an acyl-CoA dehydrogenase and a hydratase/dehydrogenase to generate β-keto-dodecanoyl-CoA (3-oxododecanoyl-CoA). nih.govresearchgate.net This intermediate is then hydrolyzed by a specific thioesterase, such as FadM in E. coli, to produce a β-keto acid. nih.govgoogle.com This β-keto acid can then spontaneously decarboxylate to form a methyl ketone, in this case, 2-undecanone. nih.gov In plants, a similar pathway involves different enzymes, ShMKS1 and ShMKS2, which act on β-ketoacyl-ACP intermediates. nih.govoup.com

Table 2: Compound Names Mentioned in the Article

Compound Name Synonym(s)
COENZYME A,S-DODECANOATE Dodecanoyl-CoA, Lauroyl-CoA
2-trans-Dodecenoyl-CoA (2E)-dodecenoyl-CoA
Decanoyl-CoA -
(S)-3-Hydroxydodecanoyl-CoA L-3-hydroxyacyl-CoA (C12)
3-Oxododecanoyl-CoA β-keto-dodecanoyl-CoA
Acetyl-CoA -
Octanoyl-CoA -
FAD Flavin adenine (B156593) dinucleotide
FADH₂ Reduced flavin adenine dinucleotide
NAD+ Nicotinamide (B372718) adenine dinucleotide
NADH Reduced nicotinamide adenine dinucleotide
Coenzyme A CoA, CoA-SH
Dodecanoic acid Lauric acid
Hydrogen peroxide H₂O₂
Acylcarnitine -
Malonyl-CoA -
3-oxotetradecanoyl-CoA -
Citrate -
Oxaloacetate -
GTP Guanosine triphosphate
β-keto acid -
2-undecanone -

Enzymology and Molecular Mechanisms Involving Dodecanoyl Coa

Key Enzymes Interacting with Dodecanoyl-CoA

The catabolism of dodecanoyl-CoA is a stepwise process primarily occurring within the mitochondria and, in some cases, peroxisomes. Each step is catalyzed by a specific class of enzymes with distinct substrate specificities and mechanisms of action.

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the initial dehydrogenation step in each cycle of β-oxidation. hmdb.ca This reaction introduces a trans-double bond between the α (C2) and β (C3) carbons of the acyl-CoA thioester. hmdb.ca The substrate specificity of ACADs is categorized by the length of the fatty acyl chain they preferentially act upon.

Long-Chain Acyl-CoA Dehydrogenase (LCAD): LCAD is primarily active on long-chain acyl-CoAs. While its optimal substrates are typically longer than C12, it exhibits activity on dodecanoyl-CoA. uni-konstanz.de Studies on human LCAD have included kinetic analyses with dodecanoyl-CoA (C12-CoA) to understand its substrate range. The overlapping substrate specificity of ACADs ensures the efficient processing of a wide range of fatty acids. uni-konstanz.de

Medium-Chain Acyl-CoA Dehydrogenase (MCAD): MCAD has a substrate specificity that ranges from C4 to C12 acyl-CoAs. mhmedical.com Its activity generally decreases as the acyl chain length increases from hexanoyl-CoA (C6) to dodecanoyl-CoA (C12). Despite being a less preferred substrate compared to shorter chains, dodecanoyl-CoA is still a substrate for MCAD. oup.com

Medium-/Long-Chain Acyl-CoA Dehydrogenase (MLCADH): A chimeric enzyme, MLCADH, engineered from MCAD, displays a substrate specificity that peaks with dodecanoyl-CoA. Current time information in Lubbock County, US.sinobiological.com This engineered enzyme has approximately 25% of the activity of native LCAD with dodecanoyl-CoA. Current time information in Lubbock County, US.

FadE: In prokaryotes such as Pseudomonas putida, the acyl-CoA dehydrogenase FadE plays a crucial role in fatty acid degradation. researchgate.netmicrobiologyresearch.org Studies have shown that a specific FadE homolog in P. putida KT2440 (PP_2437) exhibits a distinct preference for dodecanoyl-CoA as its substrate. microbiologyresearch.orgnih.gov In Escherichia coli, FadE is also a key acyl-CoA dehydrogenase involved in the β-oxidation of fatty acids, including dodecanoic acid. mybiosource.com

Table 1: Substrate Specificity of Various Acyl-CoA Dehydrogenases for Dodecanoyl-CoA

Enzyme Organism/Type Substrate Preference Notes on Dodecanoyl-CoA (C12-CoA) Activity
LCAD Human Long-chain (C8-C20) uni-konstanz.de Active, but not the optimal substrate. uni-konstanz.de
MCAD Human Medium-chain (C6-C12) mhmedical.com Active, though activity is lower than with C6-C10 substrates.
MLCADH Chimeric Dodecanoyl-CoA Current time information in Lubbock County, US.sinobiological.com Shows peak activity with C12-CoA. Current time information in Lubbock County, US.sinobiological.com
FadE Pseudomonas putida Dodecanoyl-CoA microbiologyresearch.orgnih.gov Demonstrates a clear preference for C12-CoA. microbiologyresearch.orgnih.gov
FadE Escherichia coli Acyl-CoAs Involved in the degradation of dodecanoic acid. mybiosource.com

Following dehydrogenation, the resulting trans-2-enoyl-CoA is hydrated by an enoyl-CoA hydratase. This enzyme adds a water molecule across the double bond, forming an L-3-hydroxyacyl-CoA. sioc-journal.cn

FadBJ Complex: In E. coli, the FadB protein, which is part of the FadBA and FadIJ multifunctional enzyme complexes, possesses enoyl-CoA hydratase activity. nih.govuniprot.orgnih.gov This complex is essential for the degradation of a wide range of fatty acids, including the products derived from dodecanoyl-CoA. nih.gov

Crotonase (Enoyl-CoA Hydratase): Also known as ECHS1, crotonase is a key hydratase in mitochondrial β-oxidation. It catalyzes the hydration of trans-2-enoyl-CoAs. The reaction converting 2-trans-dodecenoyl-CoA to (S)-3-hydroxydodecanoyl-CoA is a documented step in fatty acid metabolism mediated by enoyl-CoA hydratase activity. reactome.org Theoretical studies have investigated the hydration mechanism of crotonase with substrates like dodecenoyl-CoA (DAC-CoA). sioc-journal.cn The peroxisomal bifunctional enzyme (EHHADH) also contains an enoyl-CoA hydratase domain that acts on dodecenoyl-CoA. hmdb.camybiosource.combadd-cao.netlipidmaps.orggenecards.org

The third step in β-oxidation is the NAD+-dependent oxidation of the 3-hydroxyacyl-CoA to a 3-ketoacyl-CoA, catalyzed by a 3-hydroxyacyl-CoA dehydrogenase. ptglab.com

FadBJ Complex: The FadB component of the E. coli FadBA and FadIJ complexes also exhibits 3-hydroxyacyl-CoA dehydrogenase activity, acting on the products of the hydratase reaction. nih.govuniprot.org

Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (SCHAD/HADH): This enzyme, encoded by the HADH gene, is involved in the oxidation of short and medium-chain 3-hydroxyacyl-CoAs. sinobiological.comptglab.comuniprot.orggenecards.org While its highest activity is towards 3-hydroxydecanoyl-CoA, it also processes other chain lengths, and its involvement in the metabolism of dodecanoyl-CoA derivatives is recognized. sinobiological.comptglab.comuniprot.org The mitochondrial trifunctional protein's alpha subunit also possesses long-chain 3-hydroxyacyl-CoA dehydrogenase activity. genecards.org

The final step of the β-oxidation cycle is the thiolytic cleavage of the 3-ketoacyl-CoA by a ketoacyl-CoA thiolase. This reaction requires a molecule of free Coenzyme A and results in the formation of acetyl-CoA and an acyl-CoA that is two carbons shorter. umaryland.edu

FadA: In E. coli, FadA is a 3-ketoacyl-CoA thiolase that catalyzes the final step of fatty acid oxidation. nih.govumaryland.eduuniprot.org It is involved in the degradation of long-chain fatty acids. umaryland.edu

Mitochondrial Trifunctional Protein HADHB: The mitochondrial trifunctional protein (MTP) is a heterooctameric complex that catalyzes the last three steps of long-chain fatty acid β-oxidation. uniprot.orggenecards.orgmedlineplus.gov The beta subunit, encoded by the HADHB gene, specifically carries out the 3-ketoacyl-CoA thiolase activity. uniprot.orggenecards.orgmedlineplus.govnih.gov Databases of metabolic reactions show that this enzyme is responsible for the conversion of 3-oxododecanoyl-CoA and CoA into decanoyl-CoA and acetyl-CoA. uniprot.org

Acyl-CoA thioesterases (ACOTs) are enzymes that hydrolyze acyl-CoAs to a free fatty acid and coenzyme A (CoA). rhea-db.orgwikipedia.org This activity is important for regulating the intracellular pools of acyl-CoAs, free fatty acids, and CoA.

ACOT1 and ACOT2: These thioesterases are known to act on long-chain acyl-CoAs. wikipedia.orggenecards.orgbiorxiv.orggenecards.org ACOT2, a mitochondrial enzyme, is particularly active on myristoyl-CoA (C14) but also shows high activity on other long-chain substrates like palmitoyl-CoA (C16) and stearoyl-CoA (C18). wikipedia.org Studies have shown that exposure to certain compounds can induce the expression of both ACOT1 and ACOT2, which have a preference for long-chain acyl-CoAs. biorxiv.org The hydrolysis of dodecanoyl-CoA by these enzymes is a recognized reaction. rhea-db.org

ACOT7: This cytosolic enzyme has a preference for long-chain acyl-CoAs with chain lengths of C8-C16. uniprot.org

Table 2: Documented Reactions of Thioesterases with Dodecanoyl-CoA

Enzyme Cellular Location Reaction
ACOT1/ACOT2 Cytosol/Mitochondria Dodecanoyl-CoA + H₂O → Dodecanoate (B1226587) + CoA rhea-db.org
ACOT7 Cytosol Hydrolyzes acyl-CoAs with C8-C16 chain lengths. uniprot.org

Before fatty acids can be metabolized, they must first be activated by being converted to their corresponding acyl-CoA thioesters. This activation is catalyzed by acyl-CoA synthetases, also known as ligases. ptglab.compnas.org

Long Chain Fatty Acyl-CoA Synthetase (ACSL): These enzymes catalyze the formation of fatty acyl-CoAs from fatty acids, CoA, and ATP. ptglab.compnas.org Dodecanoate (lauric acid) is a substrate for long-chain fatty acyl-CoA synthetases. ptglab.com In E. coli, the enzyme FadD is a long-chain-fatty-acid--CoA ligase that shows activity with fatty acid substrates of more than 10 carbon atoms, including dodecanoate. genecards.orguniprot.org The reaction catalyzed is: Dodecanoate + ATP + CoA → Dodecanoyl-CoA + AMP + Diphosphate. genecards.orguniprot.org

Acyl-CoA Thioesterases (ACOTs) and their Hydrolytic Activity

Enzyme Kinetics and Substrate Specificity Studies

The affinity and catalytic efficiency of enzymes involved in fatty acid metabolism are often highly dependent on the acyl-CoA substrate's chain length. Dodecanoyl-CoA, with its 12-carbon chain, is a preferred substrate for several enzymes.

Very long-chain acyl-CoA dehydrogenase (VLCAD) acts specifically on acyl-CoAs with saturated chains of 12 to 24 carbons. uniprot.org Similarly, long-chain acyl-CoA dehydrogenase (LCAD) shows activity towards substrates with chain lengths from C10 to C18-CoA, with dodecanoyl-CoA (C12-CoA) and myristoyl-CoA (C14-CoA) being the optimal substrates. nih.gov In Pseudomonas putida KT2440, an acyl-CoA dehydrogenase has been identified that exhibits a distinct preference for dodecanoyl-CoA as its substrate. researchgate.net

Acyl-CoA thioesterase 7 (Acot7) efficiently hydrolyzes medium- to long-chain (C8–C16) saturated fatty acyl-CoA substrates, with the highest activity observed with lauroyl-CoA (dodecanoyl-CoA). pnas.org In contrast, some enzymes have a broader specificity. For instance, fatty acyl-CoA dehydrogenase (PpFadE) from Pseudomonas putida KT2440 is active on various fatty acyl-CoAs, showing a preference for medium- and long-chain variants, particularly C10 to C14, with its catalytic activity on C10 being second only to C12. researchgate.net

Studies on N-myristoyltransferase (NMT) have also provided insights into substrate affinity. The Km value of an analog, azido-dodecanoyl-CoA, was determined to be 14 ± 2 (SD) µM for Nmt1 and 9 ± 3 µM for Nmt2, indicating a high affinity of these enzymes for a dodecanoyl moiety. uni-heidelberg.de

A phenylacyl-CoA dehydrogenase from Pseudomonas putida has been shown to be active with a range of substrates, including dodecanoyl-CoA. The kinetic constants for this enzyme with various acyl-CoA substrates have been determined, as shown in the table below.

Substratekcat (µmol substrate µmol enzyme FAD−1 min−1)Km (µM)kcat/Km (µM−1 min−1)
Decanoyl-CoA403 ± 137 ± 157.6
Dodecanoyl-CoA340 ± 1016 ± 221.3
Palmitoyl-CoA1955 ± 14520 ± 297.8
Stearoyl-CoA1033 ± 5512 ± 186.1

Acyl-CoA intermediates, including dodecanoyl-CoA, can act as allosteric regulators, modulating the activity of key metabolic enzymes. nih.gov This regulation is a crucial feedback mechanism in cellular metabolism.

Long-chain fatty acyl-CoA esters are known allosteric inhibitors of acetyl-CoA carboxylase (ACC). nih.govresearchgate.net This inhibition reduces the production of malonyl-CoA, which in turn relieves the inhibition of carnitine palmitoyltransferase 1, thereby promoting the transport of long-chain fatty acyl-CoAs into the mitochondria for β-oxidation. nih.gov

Furthermore, recent findings indicate that long-chain fatty acyl-CoA esters can directly and allosterically activate AMP-activated protein kinase (AMPK) isoforms containing the β1 subunit. nih.govresearchgate.net This activation occurs at the Allosteric Drug and Metabolite (ADaM) site on the enzyme. nih.gov This mechanism provides another layer of regulation, enhancing fatty acid oxidation through the phosphorylation of ACC by AMPK. nih.gov

In bacteria, the octanoyltransferase LipB demonstrates allosteric discrimination between different acyl-ACPs, including those with C6, C8, C10, and C12 acyl chains. researchgate.net This suggests that enzymes can recognize and respond to the chain length of acyl-CoAs through allosteric mechanisms without the acyl chain needing to bind directly to the active site. researchgate.net This type of regulation allows for fine-tuning of metabolic pathways in response to the availability of different fatty acids. pnas.org

Substrate Chain Length Preferences and Enzyme Affinity

Cofactor Requirements and Enzymatic Interactions (e.g., FAD, ATP)

Many enzymatic reactions involving dodecanoyl-CoA are dependent on the presence of specific cofactors, which act as "helper molecules" in biochemical transformations. wikipedia.org The most common cofactors in fatty acid metabolism are Flavin Adenine Dinucleotide (FAD) and Adenosine (B11128) Triphosphate (ATP).

Acyl-CoA dehydrogenases, which catalyze the initial step of β-oxidation, are a prominent family of FAD-dependent flavoenzymes. uniprot.orgnih.govuniprot.org These enzymes catalyze the α, β-dehydrogenation of fatty acyl-CoAs, a reaction in which FAD acts as an electron acceptor, being reduced to FADH2. wikipedia.org The very long-chain specific acyl-CoA dehydrogenase (VLCAD) reaction is a prime example, where a very-long-chain fatty acyl-CoA is converted to a trans-2-enoyl-CoA, with the concurrent reduction of an oxidized electron-transfer flavoprotein. uniprot.org

The activation of fatty acids to their corresponding acyl-CoA esters is an ATP-dependent process. researchgate.netuniprot.org Long-chain-fatty-acid--CoA ligase (FadD) catalyzes this two-step reaction, which involves the formation of an acyl-adenylate (acyl-AMP) intermediate with the release of pyrophosphate, followed by the formation of the thioester bond with Coenzyme A. researchgate.netuniprot.org This activation requires Mg2+ ions to be active. researchgate.net

The table below summarizes the cofactor requirements for key enzyme types involved in dodecanoyl-CoA metabolism.

Enzyme TypeCofactorRole of Cofactor
Acyl-CoA DehydrogenasesFADElectron acceptor in dehydrogenation reactions. uniprot.orgwikipedia.org
Long-Chain-Fatty-Acid--CoA LigasesATP, Mg2+Provides energy for the activation of fatty acids and Mg2+ acts as a co-catalyst. researchgate.netuniprot.org
Enoyl-CoA ReductasesNADHElectron donor in reduction reactions. rhea-db.org

The synthesis of FAD itself is a multi-step process that begins with riboflavin (B1680620) (vitamin B2) and requires ATP. ijbs.com Therefore, the availability of these fundamental molecules is essential for the proper functioning of dodecanoyl-CoA metabolizing pathways.

Regulation of Dodecanoyl Coa Homeostasis in Biological Systems

Feedback Inhibition Mechanisms Affecting Coenzyme A and Acyl-CoA Synthesis

The synthesis of Coenzyme A (CoA) and its subsequent acylation to form acyl-CoAs like dodecanoyl-CoA are subject to stringent feedback regulation. The de novo synthesis pathway of CoA is inhibited by its own end product, CoA, which acts as a competitive inhibitor for pantothenate kinase, a key enzyme in the pathway. wikipedia.org This mechanism ensures that the total pool of CoA is kept in check.

Furthermore, long-chain acyl-CoAs, including dodecanoyl-CoA, exert feedback inhibition on enzymes involved in their own synthesis and in fatty acid synthesis in general. In many organisms, acetyl-CoA carboxylase (ACCase), which catalyzes the committed step in fatty acid biosynthesis, is allosterically inhibited by long-chain acyl-CoAs. nih.gov This inhibition rapidly curtails the production of malonyl-CoA, a precursor for fatty acid elongation, thereby reducing the synthesis of dodecanoyl-CoA when its levels are high. nih.gov For instance, in Escherichia coli, long-chain acyl-CoAs can inhibit ACCase, providing a direct mechanism to halt fatty acid synthesis when sufficient amounts are present. nih.gov Similarly, in yeast and rats, palmitoyl-CoA, another long-chain acyl-CoA, has been shown to bind to and inhibit ACCase. nih.gov

The enzymes responsible for activating fatty acids into their CoA thioesters, the acyl-CoA synthetases (ACSs), can also be regulated by product inhibition. High concentrations of acyl-CoAs can limit the activity of these enzymes, preventing excessive activation of fatty acids. scbt.com This intricate system of feedback loops ensures that the production of dodecanoyl-CoA is tightly coupled to cellular requirements, preventing both deficiency and surplus.

Transcriptional Regulation of Fatty Acid Metabolism Enzymes (e.g., FadR)

In bacteria such as Escherichia coli, the transcriptional regulator FadR plays a pivotal role in controlling fatty acid metabolism. nih.govuniprot.orgresearchgate.net FadR is a dual-function protein that acts as a repressor for the genes involved in fatty acid degradation (the fad regulon) and as an activator for genes involved in unsaturated fatty acid biosynthesis (fabA and fabB). uniprot.orgplos.org

The regulatory activity of FadR is directly modulated by long-chain acyl-CoAs, including dodecanoyl-CoA (lauroyl-CoA). researchgate.net In the absence of these molecules, FadR binds to specific operator sites on the DNA, repressing the transcription of genes required for fatty acid transport and β-oxidation, such as fadL, fadD, fadA, and fadB. nih.govuniprot.org When the intracellular concentration of long-chain acyl-CoAs rises, these molecules bind directly to the FadR protein. uniprot.orgplos.org This binding induces a conformational change in FadR, causing it to dissociate from its DNA binding sites. plos.orgoup.com The release of FadR from the DNA de-represses the fad genes, leading to the synthesis of enzymes that will degrade the excess fatty acids, including dodecanoate (B1226587). plos.orgoup.com

Conversely, the binding of long-chain acyl-CoAs to FadR prevents it from activating the transcription of fabA and fabB, thus downregulating the synthesis of unsaturated fatty acids when exogenous fatty acids are available. plos.org The affinity of FadR for different acyl-CoAs varies, with very high affinity for long-chain species like palmitoyl-CoA and oleoyl-CoA. nih.gov While dodecanoyl-CoA is a long-chain acyl-CoA, its binding affinity and regulatory efficiency can differ subtly compared to longer-chain counterparts, allowing for a tuned response to different fatty acid environments. nih.govoup.com

Table 1: Key Proteins in Dodecanoyl-CoA Regulation
ProteinOrganismFunctionRegulatory Mechanism
FadREscherichia coliTranscriptional regulator of fatty acid metabolism. nih.govuniprot.orgresearchgate.netRepresses fatty acid degradation genes and activates unsaturated fatty acid synthesis genes. uniprot.orgplos.org Its DNA binding is inhibited by long-chain acyl-CoAs like dodecanoyl-CoA. nih.govuniprot.org
Acetyl-CoA Carboxylase (ACCase)Bacteria, Yeast, Plants, AnimalsCatalyzes the committed step in fatty acid synthesis. nih.govSubject to allosteric feedback inhibition by long-chain acyl-CoAs. nih.gov
Acyl-CoA Binding Proteins (ACBPs)Eukaryotes and some prokaryotesBind and transport long-chain acyl-CoAs. plos.orgnih.govBuffer the intracellular pool of free acyl-CoAs, affecting their availability for metabolic pathways and regulatory functions. nih.gov

Role of Acyl-CoA Binding Proteins (ACBPs) in Intracellular Localization and Availability

Acyl-CoA binding proteins (ACBPs) are highly conserved proteins that play a crucial role in the homeostasis of long-chain acyl-CoAs, including dodecanoyl-CoA. plos.orgnih.gov These proteins bind to long-chain acyl-CoAs with high affinity and specificity, functioning as intracellular carriers and buffers. plos.orgfrontiersin.org By sequestering dodecanoyl-CoA, ACBPs maintain the concentration of the free, unbound molecule at a very low nanomolar level. nih.gov

This buffering capacity is critical for several reasons. It protects the cell from the detergent-like, toxic effects of high concentrations of free acyl-CoAs, which can disrupt membrane integrity and inhibit enzyme function. nih.gov Additionally, ACBPs are believed to be involved in the transport of acyl-CoAs between different cellular compartments and enzymes, effectively creating an intracellular acyl-CoA pool that can be drawn upon for various metabolic processes. nih.govfrontiersin.org These processes include fatty acid oxidation in the mitochondria, synthesis of complex lipids in the endoplasmic reticulum, and protein acylation. frontiersin.org

The interaction between dodecanoyl-CoA and ACBP is highly specific. The acyl chain is sequestered within a hydrophobic cleft in the protein, while the CoA head group also makes specific contacts. acs.org Some studies suggest that the regulatory effects of long-chain acyl-CoAs might be mediated not by the free molecule, but by the acyl-CoA/ACBP complex itself. nih.gov By controlling the availability and localization of dodecanoyl-CoA, ACBPs are key players in modulating its metabolic fate and its role as a signaling molecule. plos.orgnih.gov

Cross-Regulation with Other Lipid Metabolic Pathways and Energy Status

The cell's energy state, often reflected by the ratio of AMP/ATP, is a critical regulator. When energy levels are low (high AMP/ATP ratio), AMP-activated protein kinase (AMPK) is activated. AMPK acts as a master energy sensor, promoting catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. In the context of fatty acid metabolism, AMPK activation leads to the phosphorylation and inhibition of ACCase, thereby shutting down fatty acid synthesis. aginganddisease.org Simultaneously, it can promote fatty acid oxidation to generate energy.

Protein Modification by Acyl-CoAs (e.g., Lysine (B10760008) Acylation/CoAlation)

Beyond their metabolic roles, acyl-CoAs, including dodecanoyl-CoA, function as donors for the post-translational modification (PTM) of proteins, a process known as acylation. imrpress.comnih.gov In this process, the acyl group (dodecanoyl group) is transferred from dodecanoyl-CoA to an amino acid residue on a target protein, most commonly the ε-amino group of a lysine residue. nih.govnih.gov This modification, termed lysine dodecanoylation, can alter the protein's structure, function, localization, and interaction with other molecules. imrpress.com

Lysine acylation can occur both enzymatically, catalyzed by acyltransferases, and non-enzymatically. imrpress.comfrontiersin.org The non-enzymatic reaction is driven by the high chemical reactivity of the thioester bond in acyl-CoAs and the proximity of a reactive lysine residue. frontiersin.org The abundance of specific acyl-CoAs in a particular cellular compartment can directly influence the landscape of protein acylation, making this PTM a sensor of the metabolic state. nih.govnih.gov For example, an accumulation of dodecanoyl-CoA could lead to increased dodecanoylation of mitochondrial or cytosolic proteins.

Studies have shown that proteins with CoA-binding sites are particularly susceptible to acylation on lysine residues near the binding pocket. biorxiv.org The binding of the acyl-CoA molecule itself brings the reactive thioester into close proximity with nearby lysines, facilitating the acyl transfer. biorxiv.org Free Coenzyme A can act as a competitive inhibitor of this process by occupying the binding site without providing a reactive acyl group. biorxiv.org

Analytical Methodologies for Dodecanoyl Coa Research

Chromatographic Techniques for Separation and Detection

Chromatography is fundamental to the analysis of Dodecanoyl-CoA, as it separates the molecule from a complex mixture of other acyl-CoAs and cellular components prior to detection. psu.edu The choice between High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) depends on the specific requirements of the research, such as desired resolution, speed, and sensitivity.

HPLC has been extensively used for the simultaneous detection and quantification of various acyl-CoA species, including long-chain variants like Dodecanoyl-CoA. mdpi.compsu.edu Reverse-phase HPLC (RP-HPLC) is the most common approach, typically employing a C18 column to separate compounds based on their hydrophobicity. gerli.com

Gradient elution is essential for resolving the wide range of acyl-CoAs present in biological extracts, from hydrophilic short-chain to hydrophobic long-chain species. gerli.com The mobile phase often consists of a buffered aqueous solution and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comgerli.com For instance, one established method uses a gradient system composed of 75 mM potassium phosphate (B84403) (KH₂PO₄) as buffer A and acetonitrile with 600 mM acetic acid as buffer B, which successfully resolves common polyunsaturated acyl-CoAs. gerli.com Detection is frequently performed using a UV detector, monitoring the absorbance of the adenine (B156593) ring in the CoA moiety at approximately 260 nm. gerli.com The detection limit for HPLC-UV methods is typically in the picomole range. psu.edu

ParameterDescriptionCommon Conditions/ExamplesReference
Technique Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)Separation based on hydrophobicity. psu.edugerli.com
Stationary Phase (Column) C18 (Octadecylsilane)Standard for separating long-chain acyl-CoAs. gerli.com
Mobile Phase Gradient elution with buffered organic solventsBuffer A: 75 mM KH₂PO₄; Buffer B: Acetonitrile with 600 mM acetic acid. gerli.com
Detection UV AbsorbanceTypically at 260 nm to detect the adenine base of Coenzyme A. gerli.com
Sample Type Extracts from tissues and cultured cellsUsed for analysis of acyl-CoA pools in various biological systems. psu.educapes.gov.br

UHPLC represents an advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). psu.edumdpi.com This results in significantly higher resolution, improved peak separation, and much shorter analysis times. psu.edunih.gov For acyl-CoA analysis, UHPLC is often coupled with mass spectrometry (UHPLC-MS/MS) to achieve high sensitivity and specificity. nih.gov

A key innovation in UHPLC methods for acyl-CoAs is the use of ion-pairing agents, such as dimethylbutylamine (DMBA), which improve the chromatographic peak shape for phosphorylated molecules like CoAs. mdpi.com One UHPLC method combines reversed-phase and hydrophilic interaction liquid chromatography (HILIC) separations in series to quantify a broad range of acyl-CoAs, from C2 to C20, with detection limits in the low femtomole range. nih.gov This approach effectively overcomes poor chromatographic performance and signal suppression often seen with these molecules. nih.gov

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry Approaches for Identification and Quantification

Mass spectrometry (MS) is indispensable for the definitive identification and precise quantification of Dodecanoyl-CoA. psu.edu Its high sensitivity and structural specificity make it superior to UV detection, especially when analyzing complex biological samples where multiple compounds may co-elute. psu.edunih.gov

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for acyl-CoA analysis. acs.orgmdpi.com This technique allows for the development of methods for the absolute quantification of a wide array of cellular acyl-CoAs, including Dodecanoyl-CoA. acs.org In a typical LC-MS/MS workflow, compounds separated by the LC system are ionized and enter the mass spectrometer. A specific precursor ion (the ionized molecule of interest, e.g., protonated Dodecanoyl-CoA) is selected and fragmented, and a resulting characteristic product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM), provides exceptional specificity and sensitivity. nih.govnih.gov

Stable isotope dilution-LC-MS/MS, which uses heavy isotope-labeled internal standards, is considered the most accurate method for quantifying acyl-CoAs as it corrects for matrix effects and variations in sample preparation and instrument response. nih.govnih.gov Using this approach, Dodecanoyl-CoA has been quantified in various tissues, such as mouse liver, where its abundance was found to be approximately 0.04 pmol/mg of tissue. nih.gov In studies of human heart failure, LC-MS/MS analysis revealed that Dodecanoyl-CoA was depleted in the failing heart compared to non-failing controls. nih.gov

Electrospray ionization (ESI) is the most common ionization technique used for acyl-CoA analysis because it is a "soft" ionization method suitable for large, thermally fragile molecules like Dodecanoyl-CoA. psu.edunih.gov It allows the intact molecule to be transferred from the liquid phase to the gas phase as an ion with minimal fragmentation. Acyl-CoAs can be analyzed in either positive or negative ion mode. nih.gov

In positive ion mode ESI-MS/MS, acyl-CoAs typically exhibit a characteristic fragmentation pattern. The protonated molecule [M+H]⁺ fragments at the 3'-phosphate-adenosine-5'-diphosphate (B75964) bond, yielding a common product ion at m/z 428 and a unique product ion corresponding to [M-507+H]⁺, which is specific to the acyl chain length. researchgate.netnih.gov In negative ion mode, a common fragment is observed at m/z 408. conicet.gov.ar This predictable fragmentation is crucial for the unambiguous identification of different acyl-CoA species in a complex sample. researchgate.netconicet.gov.ar

CompoundIonization ModePrecursor Ion (m/z)Characteristic Product Ion(s) (m/z)Reference
Dodecanoyl-CoA Positive (ESI+)950.3443.3 ([M-507+H]⁺), 428.0 researchgate.netnih.gov
Negative (ESI-)948.3408.0 conicet.gov.arbiorxiv.org

Gas chromatography-mass spectrometry (GC-MS) is not used for the direct analysis of intact Dodecanoyl-CoA due to the molecule's high molecular weight and low volatility. psu.edu Instead, GC-MS is employed for the indirect analysis of the dodecanoyl (lauryl) fatty acid component after it has been released from the Coenzyme A moiety. psu.edusciforschenonline.org

This process involves two key steps:

Hydrolysis: The thioester bond of Dodecanoyl-CoA is cleaved, typically through alkaline (saponification) or acidic hydrolysis, to release the free fatty acid (dodecanoic acid). sciforschenonline.orgspringernature.com

Derivatization: The resulting dodecanoic acid, which is still too polar for efficient GC analysis, must be converted into a more volatile, non-polar derivative. sciforschenonline.orgnih.gov This is commonly achieved by esterification to form a fatty acid methyl ester (FAME) or by creating other derivatives like trimethylsilyl (B98337) (TMS) esters. sciforschenonline.orgnih.gov

Electrospray Ionization-Tandem Mass Spectrometry (ESI-MS/MS)

Spectrophotometric and Fluorimetric Assays for Specific CoA Species

Spectrophotometric and fluorimetric assays represent classical biochemical tools for quantifying metabolites. While highly accessible, their application for the specific measurement of dodecanoyl-CoA is often indirect and part of a coupled enzyme system. Direct spectrophotometric or fluorimetric detection of individual long-chain acyl-CoAs like dodecanoyl-CoA is not standard practice due to a lack of intrinsic chromophores or fluorophores that would distinguish them from a mixture of other acyl-CoAs.

These methods are more commonly employed to measure total coenzyme A (CoA) or highly abundant species like acetyl-CoA. mdpi.combiorxiv.org The general principle involves enzymatic reactions that stoichiometrically consume or produce a molecule that can be detected by absorbance or fluorescence. For instance, a common approach involves a two-step enzymatic process where CoA is first converted to an acyl-CoA, which is then oxidized, producing hydrogen peroxide (H₂O₂). assaygenie.com This H₂O₂ subsequently reacts with a specific dye to generate a colored or fluorescent product, and the resulting signal is proportional to the initial CoA concentration. assaygenie.com

Fluorimetric approaches offer enhanced sensitivity compared to spectrophotometry. mdpi.com Research has utilized fluorogenic substrates to probe enzyme activity related to acyl-CoAs. A notable example is the use of azido-dodecanoyl-CoA in an ELISA-based assay to determine the kinetic parameters of N-myristoyltransferase (Nmt). nih.gov In this system, the azido-modified dodecanoyl-CoA acts as a substrate, and its enzymatic transfer to a peptide is later detected. The Michaelis constant (Kₘ) of azido-dodecanoyl-CoA was determined to be 14 ± 2 µM for Nmt1 and 9 ± 3 µM for Nmt2, demonstrating the utility of modified substrates in kinetic analysis. nih.govresearchgate.net

Another category of fluorescent probes, such as 6-Dodecanoyl-N,N-dimethyl-2-naphthylamine (Laurdan), exists but is primarily used to investigate the physical properties of cell membranes, like fluidity, rather than for the quantitative analysis of dodecanoyl-CoA in solution. sigmaaldrich.comsigmaaldrich.com

Quantitative Analysis Protocols for Acyl-CoA Metabolomes

The comprehensive and accurate quantification of the entire acyl-CoA metabolome, including dodecanoyl-CoA, is most effectively achieved using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). mdpi.comcreative-proteomics.com This platform provides the high sensitivity and specificity required to identify and quantify individual acyl-CoA species within complex biological matrices. metwarebio.com A typical quantitative protocol involves several key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: This is a critical step due to the chemical instability and varying concentrations of acyl-CoAs. The goal is to efficiently extract the analytes, remove interfering substances like proteins and salts, and minimize degradation. creative-proteomics.com Common methods involve rapid quenching of metabolism followed by extraction using organic solvents, such as a mixture of acetonitrile, methanol, and water. mdpi.com Solid-phase extraction (SPE) is frequently employed for purification and to concentrate the acyl-CoAs from the extract. nih.govresearchgate.net

To ensure accurate quantification, internal standards are indispensable. Isotope dilution mass spectrometry, which uses stable isotope-labeled versions of the analytes, is the gold standard. metwarebio.com This can be achieved by spiking samples with a mixture of synthetic 13C-labeled acyl-CoAs or by using a labeled biological extract, for instance from yeast grown on a 13C-labeled carbon source. nih.gov The Stable Isotope Labeling of Essential nutrients in cell Culture - Sub-cellular Fractionation (SILEC-SF) method is an advanced approach that uses internal standards present throughout the entire sample preparation and analysis process to correct for analyte loss in sub-cellular fractionation studies. biorxiv.org

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the different acyl-CoA species prior to detection. Reversed-phase (RP) chromatography is the most common separation mode. nih.gov Columns with a C18 stationary phase are frequently used, effectively separating the acyl-CoAs based on the length and saturation of their fatty acyl chains. researchgate.netnih.gov

The mobile phases typically consist of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate) and an organic solvent like acetonitrile. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to elute the full range of acyl-CoAs, from the more polar short-chain species to the very hydrophobic long-chain species. nih.gov Some advanced methods combine different chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography, to achieve comprehensive coverage of the acyl-CoA metabolome in a single run. researchgate.net

Mass Spectrometric Detection and Quantification: Tandem mass spectrometry (MS/MS) is the detection method of choice for its sensitivity and specificity. Following ionization, typically by electrospray ionization (ESI), the mass spectrometer isolates a specific precursor ion (the molecular ion of the acyl-CoA of interest) and fragments it. Specific fragment ions are then monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), allows for highly specific quantification, even in complex mixtures. creative-proteomics.comresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) can also be used for its high mass accuracy, aiding in the confident identification of metabolites. metwarebio.comnih.gov

The combination of these techniques allows for the creation of robust, sensitive, and precise analytical methods. For example, one study using a stable isotope dilution LC-MS method successfully quantified dodecanoyl-CoA in mouse liver tissue, finding a concentration of 0.04 pmol/mg of tissue. nih.gov This highlights the method's capability to measure even low-abundance species.

The table below summarizes parameters from various published LC-MS/MS protocols for acyl-CoA analysis.

Table 1: Examples of LC-MS/MS Parameters for Acyl-CoA Analysis

Parameter Method 1 nih.gov Method 2 nih.gov Method 3 researchgate.net Method 4 mdpi.com
Chromatography Reversed Phase HPLC Reversed Phase LC (RPLC) HILIC and RPLC in series Reversed Phase LC
Column Waters XBridge C18 Luna C18 Not specified Acquity HSS T3
Mobile Phase A 5 mM Ammonium Acetate in Water 5 mM Ammonium Acetate in Water Not specified 5 mM Ammonium Acetate pH 8 in Water
Mobile Phase B 5 mM Ammonium Acetate in 95/5 ACN/Water Methanol Not specified Acetonitrile
Detection Mode MS/MS High-Resolution MS UHPLC-ESI-MS/MS (SRM) LC-MS/MS
Internal Standard Stable Isotope Labeled CoAs (SILEC) Not specified Not specified Not specified

| LOD | Not specified | Not specified | 1-5 fmol | Low fmol range |

Table 2: Quantitative Findings for Dodecanoyl-CoA

Analyte Matrix Method Reported Concentration Reference

Experimental Research Models and Advanced Applications of Dodecanoyl Coa

In Vitro Enzyme Characterization and Mechanistic Studies

In vitro studies are fundamental to elucidating the kinetic properties and reaction mechanisms of enzymes that interact with dodecanoyl-CoA. These cell-free systems allow for the precise control of reaction conditions, enabling detailed characterization of enzyme-substrate interactions.

Kinetic analysis is a primary tool for measuring the rates of enzyme-catalyzed reactions and understanding the factors that influence them. mhmedical.com For instance, the catalytic efficiency of enzymes like medium-chain acyl-CoA dehydrogenase (MCAD) has been scrutinized. While the wild-type human MCAD shows maximal efficiency with octanoyl-CoA, a common disease-causing mutant (K304E) exhibits a preference for dodecanoyl-CoA. uni-konstanz.de Specifically, the mutant has a similar maximum velocity (Vmax) with dodecanoyl-CoA as the wild-type does with octanoyl-CoA, but its Michaelis constant (Km) is higher, indicating a lower affinity for the substrate. uni-konstanz.de

Similarly, an acyl-CoA dehydrogenase from Pseudomonas putida KT2440 was identified and characterized, showing a distinct preference for dodecanoyl-CoA as its substrate. microbiologyresearch.orgnih.govresearchgate.net The optimal activity for this enzyme was observed at 30°C and a pH of 6.5-7. microbiologyresearch.orgnih.gov Further studies on a phenylacyl-CoA dehydrogenase from the same organism revealed its activity with a range of substrates, including dodecanoyl-CoA. oup.com

Mechanistic studies often employ techniques like solvent isotope effects to probe reaction pathways. An inverse solvent kinetic isotope effect (SKIE) was observed for the 2-trans-enoyl-ACP reductase from Mycobacterium tuberculosis when using dodecanoyl-CoA as a substrate, suggesting a conformational change occurs during or after substrate binding. mdpi.com

The substrate specificity of various enzymes is a key area of investigation. For example, the thioesterase from Escherichia coli, TesB, hydrolyzes a broad range of acyl-CoA substrates, including dodecanoyl-CoA. uniprot.org In contrast, studies on the dimeric Mycobacterium tuberculosis FabH enzyme showed a strict specificity for dodecanoyl-CoA when presented with a mixture of C6 to C20 acyl-CoAs. pdx.edu DHHC protein acyltransferases also display differential acyl-CoA specificities; DHHC2 can efficiently transfer acyl chains of 14 carbons and longer, while DHHC3's activity is diminished with acyl-CoAs longer than 16 carbons. nih.gov

EnzymeOrganismSubstrate PreferenceKey FindingsReferences
Medium-Chain Acyl-CoA Dehydrogenase (K304E mutant)HumanDodecanoyl-CoAShows a shift in substrate preference compared to the wild-type enzyme. uni-konstanz.de
Acyl-CoA Dehydrogenase (PP_2437)Pseudomonas putida KT2440Dodecanoyl-CoAOptimal activity at 30°C and pH 6.5-7. microbiologyresearch.orgnih.govresearchgate.net
Phenylacyl-CoA DehydrogenasePseudomonas putida KT2440Broad (includes dodecanoyl-CoA)Active with both aromatic and aliphatic acyl-CoAs. oup.com
2-trans-enoyl-ACP reductaseMycobacterium tuberculosisDodecanoyl-CoAExhibits an inverse solvent kinetic isotope effect, suggesting conformational changes upon substrate binding. mdpi.com
FabHMycobacterium tuberculosisDodecanoyl-CoAShows strict specificity for C12-CoA in acylation reactions. pdx.edu
DHHC2MammalianLong-chain acyl-CoAs (≥C14)Efficiently transfers longer acyl chains. nih.gov
DHHC3MammalianAcyl-CoAs up to C16Activity is reduced with acyl-CoAs longer than 16 carbons. nih.gov

Microbial Model Systems for Metabolic Pathway Elucidation

Microbial systems are powerful tools for dissecting metabolic pathways due to their genetic tractability and rapid growth. Escherichia coli, Pseudomonas putida, Saccharomyces cerevisiae, and Neurospora crassa have all been instrumental in understanding the role of dodecanoyl-CoA in cellular processes.

Escherichia coli : As a well-characterized model organism, E. coli is frequently used for metabolic engineering to produce valuable chemicals. pnnl.gov For instance, the acyl-CoA thioesterase TesB from E. coli is involved in the beta-oxidation of fatty acids and can hydrolyze dodecanoyl-CoA. uniprot.org Metabolic engineering strategies in E. coli often focus on balancing gene expression to optimize metabolic flux towards desired products derived from acyl-CoAs. pnnl.gov

Pseudomonas putida : This versatile bacterium is known for its complex fatty acid degradation pathways, which are linked to the biosynthesis of biopolymers like medium-chain-length polyhydroxyalkanoates (mcl-PHAs). microbiologyresearch.org The genome of P. putida KT2440 contains numerous genes encoding putative acyl-CoA dehydrogenases. microbiologyresearch.orgresearchgate.net Inactivation of one of these, PP_2437, led to reduced growth and PHA accumulation when fatty acids with 10 to 14 carbons were used as the carbon source, highlighting the enzyme's preference for dodecanoyl-CoA. microbiologyresearch.orgnih.gov The transacylase PhaG from P. putida is another key enzyme, linking fatty acid de novo biosynthesis with polyester (B1180765) production by providing (R)-3-hydroxyacyl-CoA precursors. griffith.edu.au

Saccharomyces cerevisiae : The budding yeast S. cerevisiae is a valuable eukaryotic model for studying lipid metabolism. nih.gov Dodecanoyl-CoA is a known metabolite in yeast, participating in fatty acid elongation and degradation pathways. kegg.jp Genome-scale metabolic models of yeast, such as iIN800, have incorporated detailed reactions involving dodecanoyl-CoA, including its role in fatty acid synthesis in both the mitochondria and cytosol, as well as in β-oxidation within peroxisomes. nih.govnih.govchalmers.se The long-chain-fatty-acid--CoA ligase 2 (Faa2) in yeast activates dodecanoate (B1226587) to dodecanoyl-CoA for subsequent degradation. uniprot.org

Neurospora crassa : This filamentous fungus is another model used to study fatty acid metabolism. nih.gov Studies have investigated the kinetics of changes in fatty acid composition in N. crassa in response to environmental shifts, such as temperature changes. nih.gov While specific studies focusing solely on dodecanoyl-CoA are less common, the organism's fatty acid synthesis and degradation pathways are well-established, providing a framework for understanding the metabolism of medium-chain fatty acyl-CoAs. nih.govnih.gov

MicroorganismMetabolic PathwayKey Findings Related to Dodecanoyl-CoAReferences
Escherichia coliFatty Acid β-Oxidation, Metabolic EngineeringThe thioesterase TesB hydrolyzes dodecanoyl-CoA. Used as a host for producing oleochemicals derived from acyl-CoAs. uniprot.orgresearchgate.net
Pseudomonas putidaFatty Acid Degradation, Polyhydroxyalkanoate (PHA) BiosynthesisPossesses an acyl-CoA dehydrogenase with high specificity for dodecanoyl-CoA, crucial for growth on C10-C14 fatty acids and PHA production. microbiologyresearch.orgnih.govresearchgate.net
Saccharomyces cerevisiaeFatty Acid Elongation, β-Oxidation, Lipid MetabolismDodecanoyl-CoA is an intermediate in fatty acid synthesis and degradation. Genome-scale models detail its metabolic roles. nih.govkegg.jpnih.govchalmers.se
Neurospora crassaFatty Acid MetabolismUsed to study the regulation of fatty acid synthesis and degradation, providing context for dodecanoyl-CoA metabolism. nih.govnih.gov

Mammalian Cell Culture Models for Cellular Metabolism Studies

Mammalian cell lines provide invaluable models for investigating how dodecanoyl-CoA and lipid metabolism are integrated into cellular physiology and disease, particularly in the context of metabolic disorders and cancer.

HepG2 cells : This human liver cancer cell line is a widely used model for studying hepatic lipid metabolism. universiteitleiden.nl Studies have shown that in HepG2 cells, starvation can lead to an increase in the levels of medium- and long-chain acyl-CoAs, reflecting an alteration in fatty acid oxidation. universiteitleiden.nl HepG2 cells are also used to model nonalcoholic fatty liver disease, where the regulation of enzymes like acetyl-CoA carboxylase (ACC) and carnitine palmitoyltransferase-1 (CPT-1) by compounds affecting fatty acid β-oxidation is investigated. mdpi.com Furthermore, exposure of HepG2 cells to certain environmental contaminants has been shown to disrupt fatty acid oxidation, leading to the accumulation of long-chain acylcarnitines. usask.ca

Skeletal muscle cells : Skeletal muscle is a major site of fatty acid oxidation for energy production. Cell culture models of skeletal muscle are used to study how the muscle adapts to different metabolic demands and the role of specific enzymes in this process.

Prostate cells : Dysregulation of lipid metabolism is a recognized hallmark of prostate cancer. nih.govmdpi.com Prostate cancer cells exhibit increased de novo fatty acid synthesis and alterations in fatty acid oxidation. nih.gov Metabolomic studies comparing benign prostate hyperplasia and prostate cancer have identified significant changes in lipid metabolism, with oxo-dodecanoyl-CoA levels being altered between the groups. nih.gov The inhibition of fatty acid synthase (FAS) in prostate cancer cells leads to complex metabolic reprogramming, affecting the levels of various lipid species. mdpi.com

Advanced Research Tools and Synthetic Probes

The study of dodecanoyl-CoA and its interacting proteins has been greatly advanced by the development of sophisticated chemical tools and probes.

To probe the function and interaction of enzymes involved in dodecanoyl-CoA metabolism, researchers have designed and synthesized various modified versions of the molecule. These derivatives can act as inhibitors, affinity labels, or fluorescent probes. For example, decyl-CoA disulfide inhibitors have been used to study the structure and function of the Mycobacterium tuberculosis FabH enzyme. pdx.edu The synthesis of such probes allows for the specific targeting of enzymes and the investigation of their active sites and catalytic mechanisms.

Chemically modified probes are instrumental in studying protein-ligand interactions and in developing high-throughput screening assays for enzyme activity. Fluorescently labeled and biotinylated cofactor derivatives have been created to serve as tools for evaluating ligands that target the cofactor binding sites of enzymes like lysine (B10760008) acetyltransferases. chemrxiv.org

Fluorescence-based assays are particularly powerful due to their high sensitivity. nih.gov For example, fluorogenic probes have been developed for fatty acid amide hydrolase (FAAH) that release a fluorescent molecule upon enzymatic cleavage. nih.gov Similarly, assays for histone acetyltransferase (HAT) activity utilize acetyl-CoA and a peptide substrate, where the release of Coenzyme A is detected fluorometrically. sigmaaldrich.com The binding of dodecanoyl-CoA itself can be studied using probes; for instance, a fluorescently labeled acyl-CoA-binding protein (ACBP) was used to show that its localization to the Golgi and endoplasmic reticulum is dependent on ligand binding. portlandpress.com These advanced tools are crucial for identifying new enzyme inhibitors and for dissecting the complex regulatory networks governed by acyl-CoA molecules. chemrxiv.org

Future Directions and Emerging Research Avenues

Systems Biology Approaches to Dodecanoyl-CoA Metabolism and Regulation

Systems biology offers a holistic perspective on the intricate network of dodecanoyl-CoA metabolism and its regulation. This approach moves beyond the study of individual components to an integrated understanding of how various elements work in concert to control metabolic pathways.

The metabolism of acyl-CoAs, including dodecanoyl-CoA, is tightly controlled at multiple levels to maintain cellular energy balance. creative-proteomics.com Key enzymatic checkpoints, such as those regulated by acyl-CoA synthetases (ACS) and acyl-CoA thioesterases (ACOT), are crucial for this homeostasis. creative-proteomics.complos.org There are 25 ACS and 15 ACOT enzymes in mice, each with distinct tissue distributions, subcellular locations, and substrate specificities. plos.org This complexity highlights the need for a systems-level analysis to comprehend their coordinated regulation. plos.org

Chemoproteomic platforms like CATNIP (CoA/AcetylTraNsferase Interaction Profiling) are instrumental in the high-throughput analysis of acyl-CoA/protein interactions within native cellular environments. nih.govresearchgate.net By integrating chemoproteomics with systems biology, researchers can identify novel protein networks that interact with acyl-CoAs and understand how these interactions influence biological processes. nih.govresearchgate.net For instance, topological network analysis has revealed overlapping networks of protein interactions with various CoA metabolites, providing a broader view of metabolic regulation. researchgate.net

Furthermore, computational models of metabolism are becoming increasingly sophisticated. The iIN800 model of Saccharomyces cerevisiae, for example, includes detailed representations of fatty acid metabolism and has been used to identify key metabolites, including dodecanoyl-CoA, under different growth conditions. psu.educhalmers.se Such models, when combined with experimental data, can predict metabolic fluxes and identify critical regulatory nodes. chalmers.senih.gov

High-Throughput Profiling and Multi-Omics Integration for Acyl-CoA Networks

The advent of high-throughput profiling techniques and the integration of multiple "omics" datasets are revolutionizing our understanding of acyl-CoA networks. These approaches allow for the simultaneous measurement of a wide array of molecules, providing a comprehensive snapshot of cellular states.

A significant challenge in studying acyl-CoAs has been the difficulty in their detection and quantification. nih.gov However, new high-resolution metabolomics methods now enable the profiling of a broad range of acyl-CoA compounds alongside hundreds of other cellular metabolites. nih.gov These methods have been successfully applied to study the metabolic remodeling that occurs in response to dietary changes, revealing significant alterations in over 50 targeted metabolites and more than 1,000 untargeted features. nih.gov

Multi-omics integration, which combines data from genomics, transcriptomics, proteomics, and metabolomics, offers a powerful strategy for elucidating complex biological mechanisms. nih.govmdpi.comcd-genomics.com For example, by integrating genome, transcriptome, and lipid profiling data in common carp, researchers have identified key genes and metabolic pathways that regulate differences in fatty acid content. mdpi.com Similarly, the combination of metabolomics and proteomics has been used to understand the therapeutic properties of various compounds by identifying their targets and regulatory effects on multiple pathways. nih.gov

In the context of disease, multi-omics approaches are being used to identify biomarkers and understand pathogenesis. For instance, in studies of chronic obstructive pulmonary disease (COPD) induced by cigarette smoke, the integration of different omics datasets has helped to classify the disease at a molecular level and has highlighted the role of acetylation modifications. frontiersin.org The application of these integrated approaches to dodecanoyl-CoA and related acyl-CoA networks holds immense promise for uncovering their roles in various physiological and pathological conditions. creative-proteomics.com

Structural Biology of Dodecanoyl-CoA Interacting Enzymes and Binding Sites

Understanding the three-dimensional structures of enzymes that interact with dodecanoyl-CoA is fundamental to deciphering their function and specificity. Structural biology provides detailed insights into the molecular interactions that govern substrate binding and catalysis.

Acyl-CoA binding proteins (ACBPs) are a key family of proteins that bind and transport acyl-CoAs. The structure of bovine ACBP complexed with hexadecanoyl-CoA reveals that the acyl chain is sequestered within a hydrophobic cleft, while the CoA headgroup makes critical electrostatic interactions. acs.org Specifically, the 3'-phosphate of the adenosine (B11128) part of CoA is responsible for a significant portion of the binding energy, forming interactions with residues such as Tyr28, Lys32, and Lys54. acs.org Mutational studies have confirmed the functional importance of these conserved residues in dodecanoyl-CoA binding. acs.orgportlandpress.com

In Mycobacterium tuberculosis, the enzyme FabH, which is involved in fatty acid synthesis, has been shown to bind dodecanoyl-CoA in its "L" shaped acyl-binding channel. pdx.edu Crystallographic studies of mtFabH mutants in complex with lauroyl-CoA have confirmed that the substrate can bind to both subunits of the dimeric enzyme. pdx.edu These detailed structural views are essential for understanding the mechanism of action of these enzymes and for the potential design of specific inhibitors.

ProteinLigandKey Interacting ResiduesTechniqueReference
Bovine Acyl-CoA Binding ProteinDodecanoyl-CoATyr28, Lys32, Lys54Isothermal Titration Calorimetry, Mutagenesis acs.orgportlandpress.com
Human Very-Long-Chain Acyl-CoA DehydrogenaseMyristoyl-CoA-X-ray Crystallography nih.gov
Mycobacterium tuberculosis FabHDodecanoyl-CoACys112 (active site)X-ray Crystallography pdx.edu
Rat Carnitine OctanoyltransferaseDecanoyl-CoA, Malonyl-CoAHis131, His340, Ala332Mutagenesis, Kinetic Analysis uam.es
Escherichia coli FadDDodecanoate (B1226587)ATP binding site (213-224)Sequence Analysis uniprot.org

Development of Novel Analytical Techniques for Enhanced Sensitivity and Coverage

The development of more sensitive and comprehensive analytical methods is crucial for advancing our understanding of dodecanoyl-CoA and the broader acyl-CoA metabolome. researchgate.net Traditional methods often face challenges due to the low abundance and instability of these molecules. nih.gov

Recent advancements in liquid chromatography-mass spectrometry (LC-MS) have significantly improved the ability to detect and quantify acyl-CoAs. nih.govcreative-proteomics.com A key innovation is the development of methods that combine reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) in series, allowing for the automated analysis of a wide range of acyl-CoAs from C2 to C20. researchgate.net This approach achieves high recovery rates and low limits of detection (1-5 fmol), a substantial improvement over previous methods. researchgate.net

Another approach involves the derivatization of acyl-CoAs to enhance their detection. For example, a method using glycine (B1666218) aminolysis followed by esterification with pentafluorobenzyl bromide allows for the separation and quantification of acyl-CoA thioesters by gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization. nih.gov This technique offers high sensitivity, with a detection limit of 300 fmol for palmitoyl-CoA, and provides excellent separation for a mixture of acyl-CoAs including dodecanoyl-CoA. nih.gov

These improved analytical techniques are not only more sensitive but also provide broader coverage of the acyl-CoA pool, enabling more comprehensive metabolic profiling. nih.govcreative-proteomics.com This is essential for studying the dynamic changes in acyl-CoA levels in response to various stimuli and in different disease states. creative-proteomics.commetwarebio.com The ability to accurately measure a wide range of acyl-CoAs in small biological samples opens up new possibilities for biomarker discovery and for detailed mechanistic studies of metabolic pathways. nih.govresearchgate.net

Analytical TechniqueKey FeaturesLimit of Detection (LOD)AnalytesReference
UHPLC-ESI-MS/MS (RP and HILIC in series)Automated, broad coverage (C2-C20), high recovery (90-111%)1-5 fmolAcyl-CoAs researchgate.net
GC-MS with Negative Chemical IonizationGlycine aminolysis and PFBBr derivatization, high discrimination against oxygen esters300 fmol (for palmitoyl-CoA)Acyl-CoA thioesters (including unsaturated and hydroxyacyl derivatives) nih.gov
LC-MS/MSAbsolute quantification, broad coverageS/N > 10 for most analytesAcyl-CoAs nih.gov
High-Resolution Metabolomics with Acyl-CoA ProfilingSimultaneous measurement of acyl-CoAs and other metabolites-Acyl-CoAs and polar metabolites nih.govresearchgate.net

Computational Modeling of Dodecanoyl-CoA Flux and Metabolic Control Analysis

Computational modeling and metabolic control analysis are powerful tools for dissecting the complex regulation of metabolic pathways involving dodecanoyl-CoA. These approaches allow for the quantitative prediction of metabolic fluxes and the identification of rate-controlling steps.

Genome-scale metabolic models (GEMs) provide a framework for simulating cellular metabolism under various conditions. biorxiv.org The yeast metabolic model, for instance, has been refined to include detailed representations of fatty acid metabolism, including the synthesis and breakdown of dodecanoyl-CoA. psu.edunih.gov By applying techniques like flux balance analysis (FBA), these models can predict growth rates and the effects of gene knockouts on metabolic fluxes. nih.govecronicon.net

Recent studies have used GEMs in conjunction with mutation data to predict metabolites associated with somatic mutations in various cancers. biorxiv.org In several cancer types, metabolites from lipid metabolism, including decanoyl-CoA and dodecanoyl-CoA, were predicted to be associated with specific gene mutations. biorxiv.org This highlights the potential of computational modeling to generate novel hypotheses about the role of dodecanoyl-CoA in disease.

Furthermore, the reverse β-oxidation pathway, an engineered pathway for chemical production, demonstrates how computational design can be used to control product chain length. By selecting enzymes with specific substrate specificities, such as a thioesterase with high activity towards decanoyl-CoA, researchers have successfully engineered strains to produce specific chemicals. oup.com This illustrates the power of combining computational modeling with synthetic biology to manipulate metabolic fluxes for biotechnological applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Coenzyme A,S-dodecanoate in biological samples, and how should they be validated?

  • Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to its high sensitivity and specificity. Key parameters include column selection (e.g., C18 reversed-phase), ionization mode (ESI+ or ESI–), and calibration with stable isotope-labeled internal standards . Validation requires assessing linearity (R² > 0.99), limit of detection (LOD < 1 nM), and intra-/inter-day precision (CV < 15%). Purity analysis via UV-Vis or NMR is critical to confirm structural integrity .

Q. How can researchers ensure reproducibility in synthesizing this compound in laboratory settings?

  • Methodological Answer : Reproducibility hinges on standardized protocols for acyl-CoA synthesis. Key steps include:

  • Enzymatic coupling : Use purified acyl-CoA synthetases with optimized molar ratios (e.g., 1:5 CoA:fatty acid) and ATP/Mg²⁺ cofactors .
  • Purification : Employ affinity chromatography (e.g., HiTrap Q HP for anion exchange) followed by lyophilization.
  • Documentation : Report reaction pH, temperature, and solvent composition (e.g., 50 mM Tris-HCl, pH 8.0) to enable replication .

Q. What are the key considerations when designing experiments to study this compound’s role in metabolic pathways?

  • Methodological Answer :

  • Variable selection : Control for cellular compartmentalization (e.g., mitochondrial vs. cytosolic pools) and competing substrates (e.g., acetyl-CoA).
  • Model systems : Use isotope tracing (¹³C-labeled dodecanoate) in cell cultures or knockout models (e.g., CRISPR-Cas9-modified ACSL isoforms) to isolate pathways .
  • Data normalization : Express activity relative to total protein content or housekeeping enzymes (e.g., citrate synthase) to mitigate batch effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic activity across pH gradients be systematically resolved?

  • Methodological Answer :

  • Systematic review : Conduct a scoping study (Arksey & O’Malley framework) to aggregate data from diverse assays (e.g., spectrophotometric vs. radiometric) and identify confounding variables (e.g., buffer ionic strength) .
  • Meta-analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and subgroup analyses to test pH-dependent activity hypotheses .
  • Experimental validation : Replicate disputed conditions using standardized buffers (e.g., HEPES vs. phosphate) and report kinetic parameters (Km, Vmax) with error propagation analysis .

Q. What strategies integrate computational modeling with experimental data to elucidate this compound’s structural dynamics?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with acyl-CoA-binding proteins (ACBPs). Validate with mutagenesis (e.g., ACBP Lys32Ala) and surface plasmon resonance (SPR) .
  • MD simulations : Simulate lipid bilayer interactions (GROMACS suite) under physiological temperatures (310 K) and compare with experimental data from NMR chemical shifts or calorimetry (ΔH measurements) .
  • Data fusion : Apply Bayesian statistics to reconcile discrepancies between predicted and observed conformational changes .

Q. What methodological challenges arise in studying this compound’s interactions with lipid bilayers, and how are they addressed?

  • Methodological Answer :

  • Membrane permeability : Use fluorescent analogs (e.g., BODIPY-labeled dodecanoate) and confocal microscopy to track uptake kinetics. Control for artifacts with scramblase inhibitors .
  • Phase separation : Characterize lipid raft partitioning via sucrose density gradient centrifugation and GPI-anchored protein colocalization .
  • Quantitative analysis : Employ Langmuir troughs to measure monolayer insertion thermodynamics (ΔG) and compare with computational predictions .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported binding affinities of this compound for transcriptional regulators?

  • Methodological Answer :

  • Assay standardization : Compare ITC (isothermal titration calorimetry) and SPR results using identical buffer conditions (e.g., 150 mM NaCl).
  • Negative controls : Include competition assays with non-hydrolyzable analogs (e.g., CoA-S-ethyl dodecanoate) to rule out non-specific binding .
  • Cross-lab validation : Share raw data (e.g., SPR sensorgrams) via repositories like Zenodo for independent reanalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.